molecular formula C17H12BrClN2S B14133454 3-((4-Bromobenzyl)thio)-6-(4-chlorophenyl)pyridazine CAS No. 1171920-83-4

3-((4-Bromobenzyl)thio)-6-(4-chlorophenyl)pyridazine

Cat. No.: B14133454
CAS No.: 1171920-83-4
M. Wt: 391.7 g/mol
InChI Key: YBVVDPLNZKEHMX-UHFFFAOYSA-N
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Description

3-((4-Bromobenzyl)thio)-6-(4-chlorophenyl)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a 4-bromobenzylthio group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromobenzyl)thio)-6-(4-chlorophenyl)pyridazine typically involves the reaction of 4-bromobenzyl chloride with 6-(4-chlorophenyl)pyridazine-3-thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromobenzyl)thio)-6-(4-chlorophenyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Tin(II) chloride, iron powder; usually performed in acidic conditions.

    Substitution: Amines, thiols; reactions are often conducted in the presence of a base and an organic solvent.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-((4-Bromobenzyl)thio)-6-(4-chlorophenyl)pyridazine has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((4-Bromobenzyl)thio)-6-(4-chlorophenyl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromobenzylthio and chlorophenyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-((4-Bromobenzyl)sulfanyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine
  • (4-Bromobenzyl)(4-chlorophenyl)sulfane

Uniqueness

3-((4-Bromobenzyl)thio)-6-(4-chlorophenyl)pyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and physical properties

Properties

CAS No.

1171920-83-4

Molecular Formula

C17H12BrClN2S

Molecular Weight

391.7 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-(4-chlorophenyl)pyridazine

InChI

InChI=1S/C17H12BrClN2S/c18-14-5-1-12(2-6-14)11-22-17-10-9-16(20-21-17)13-3-7-15(19)8-4-13/h1-10H,11H2

InChI Key

YBVVDPLNZKEHMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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